molecular formula C27H19ClN4OS B292841 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

カタログ番号 B292841
分子量: 483 g/mol
InChIキー: WNRDGKRDGZFPSA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical compound 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one, also known as CPTP, has gained significant attention in the field of medicinal chemistry. This compound is a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.

作用機序

5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one inhibits PTP1B activity by binding to the catalytic site of the enzyme, which prevents it from dephosphorylating insulin receptor substrate 1 (IRS-1) and other downstream signaling molecules. This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues such as skeletal muscle and adipose tissue.
Biochemical and Physiological Effects:
5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. It has also been shown to reduce body weight and adiposity in obese mice. 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has been shown to increase glucose uptake in skeletal muscle and adipose tissue, and to reduce hepatic glucose production. These effects are mediated by increased insulin signaling and activation of the AMP-activated protein kinase (AMPK) pathway.

実験室実験の利点と制限

5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings. Additionally, 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

Future research on 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one could focus on optimizing its pharmacokinetic properties to improve its solubility and bioavailability. Additionally, studies could be conducted to determine the safety and efficacy of 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one in human clinical trials. Other future directions could include investigating the potential therapeutic applications of 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one in other metabolic disorders such as non-alcoholic fatty liver disease and metabolic syndrome.

合成法

The synthesis of 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one involves the reaction of 4-chlorophenyl hydrazine, phenylhydrazine, and phenyl isothiocyanate in the presence of acetic acid and refluxing for several hours. The resulting product is then purified by column chromatography to obtain pure 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one.

科学的研究の応用

5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B has been identified as a negative regulator of insulin signaling, and inhibition of PTP1B activity has been shown to improve insulin sensitivity and glucose homeostasis in animal models. 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has been shown to inhibit PTP1B activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of type 2 diabetes and obesity.

特性

分子式

C27H19ClN4OS

分子量

483 g/mol

IUPAC名

5-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C27H19ClN4OS/c28-20-13-11-19(12-14-20)26-22(16-31(30-26)21-9-5-2-6-10-21)24-15-23(18-7-3-1-4-8-18)29-27-32(24)25(33)17-34-27/h1-16,24H,17H2

InChIキー

WNRDGKRDGZFPSA-UHFFFAOYSA-N

SMILES

C1C(=O)N2C(C=C(N=C2S1)C3=CC=CC=C3)C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6

正規SMILES

C1C(=O)N2C(C=C(N=C2S1)C3=CC=CC=C3)C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。